molecular formula C9H13BrN2S B8592389 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]-pyridine

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]-pyridine

Cat. No.: B8592389
M. Wt: 261.18 g/mol
InChI Key: BFKPORIDJWDVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]-pyridine is a useful research compound. Its molecular formula is C9H13BrN2S and its molecular weight is 261.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C9H13BrN2S/c1-6(2)12-4-3-7-8(5-12)13-9(10)11-7/h6H,3-5H2,1-2H3

InChI Key

BFKPORIDJWDVQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine trifluoroacetate (5.00 g) was suspended in dichloromethane (200 ml), and to the suspension triethylamine (4.16 ml) was added, and the mixture was stirred at room temperature into a solution. Acetic acid (2.55 ml) and acetone (17 ml) were added to the reaction mixture, and the mixture was stirred at room temperature for 2 minutes. Sodium triacetoxyborohydride (19.1 g) was added to the reaction mixture, and the resultant mixture was stirred at room temperature for 5 hours. A 3N aqueous solution (200 ml) of sodium hydroxide was added to the reaction mixture to separate an organic layer. After the organic layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=100:1) to obtain the title compound (3.45 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17 mL
Type
solvent
Reaction Step Seven
Quantity
2.55 mL
Type
solvent
Reaction Step Seven

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